

An In-depth Technical Guide to Antiblaze 100: Chemical Structure and Properties

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Compound of Interest

Compound Name: Antiblaze 100

Cat. No.: B7774406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional mechanisms of the flame retardant, **Antiblaze 100**. The information is curated for professionals in research and development who require detailed chemical data for material science, safety assessment, and formulation.

Chemical Identification and Structure

Antiblaze 100, also known by trade names such as Antiblaze V6, Amgard V 6, and Phosgard 2XC20, is a chlorinated organophosphate ester.^{[1][2][3]} Its primary application is as an additive flame retardant, valued for its ability to be incorporated into various polymer systems to enhance their fire resistance.^[4]

The chemical identity of **Antiblaze 100** is defined by the following identifiers.

Identifier	Value	Reference
Chemical Name	[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate	[2]
CAS Number	38051-10-4	[1][2][3]
Molecular Formula	C ₁₃ H ₂₄ Cl ₆ O ₈ P ₂	[3][5]
Molecular Weight	582.99 g/mol	[2][3]
Synonyms	Antiblaze V6, Amgard V 6, Phosgard 2XC20, 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)	[2][3][6]

Physicochemical Properties

The physicochemical properties of **Antiblaze 100** are summarized below. It is important to note that there are significant discrepancies in the reported values for melting point across various suppliers, which may be due to differences in purity or measurement conditions. The substance is generally described as a thick, colorless to yellow oil.[1][7]

Property	Value	Test Condition	Reference
Physical State	Thick Yellow Oil / Liquid	Ambient	[7][8]
Density	1.464 g/cm ³	20°C	[1][5]
Boiling Point	620.3 °C	760 mmHg	[5][6]
Melting Point	Data varies significantly: -93°C, 90°C, 275°C	-	[5][6][9]
Flash Point	588.4 °C	-	[5][6]
Water Solubility	232 mg/L	20°C	[1]
LogP (Octanol/Water)	2.83 - 5.72	20°C	[1][5]
Vapor Pressure	1.21 x 10 ⁻¹⁴ mmHg	25°C	[6]
Refractive Index	1.492	-	[5][6]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol	-	[1][6]

Toxicological and Safety Data

Toxicological data is primarily derived from Safety Data Sheets (SDS). **Antiblaze 100** is classified as harmful if inhaled and causes skin irritation.[2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[2]

Parameter	Value	Species	Reference
LD50 (Oral)	>2000 mg/kg	Rat	[2]
LC50 (Inhalation)	1650 mg/m ³	Mouse	[2]
GHS Hazard Statements	H303: May be harmful if swallowed	-	[2]
H315: Causes skin irritation	-	[2]	
H332: Harmful if inhaled	-	[2]	

Experimental Protocols

Detailed experimental protocols for determining the specific properties of **Antiblaze 100** are not publicly available. However, standardized methods are typically employed for chemical characterization.

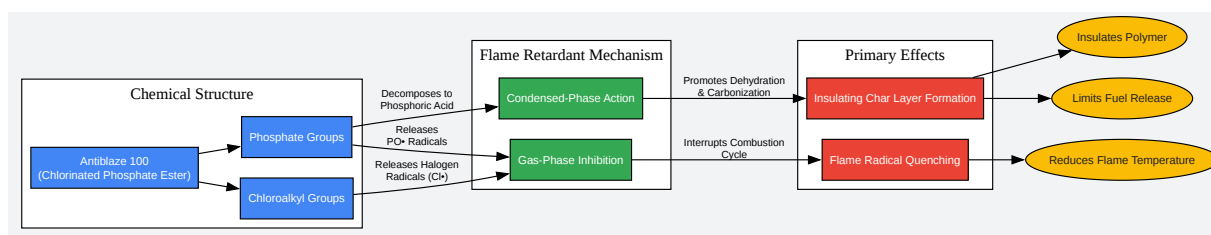
- **Density:** Density is generally determined using a calibrated pycnometer or a digital density meter following principles outlined in methods such as ASTM D4052.
- **Boiling Point:** The boiling point of a substance at atmospheric pressure is often measured according to OECD Guideline 103.
- **Melting Point:** For crystalline solids, the melting point can be determined using a capillary method, such as that described in OECD Guideline 102. The wide variation in reported values for **Antiblaze 100** suggests it may be an amorphous solid or an oil that does not exhibit a sharp melting point.
- **Flash Point:** The flash point is typically determined using either an open-cup (e.g., ASTM D92, Cleveland Open Cup) or closed-cup (e.g., ASTM D93, Pensky-Martens Closed Cup) apparatus.
- **Water Solubility:** The flask-shaking method, as detailed in OECD Guideline 105, is a standard procedure for determining the water solubility of a chemical.

- Toxicological Studies (LD50/LC50): Acute oral toxicity (LD50) is typically assessed following OECD Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure). Acute inhalation toxicity (LC50) studies are conducted based on protocols like OECD Guideline 403.

Mechanism of Action and Logical Relationships

As a chlorinated organophosphate flame retardant, **Antiblaze 100** functions through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion in a polymer. The presence of both phosphorus and chlorine atoms creates a synergistic effect.

- Gas-Phase Inhibition: Upon heating, the C-Cl and P-O bonds can break, releasing radical species (e.g., $\text{Cl}\cdot$, $\text{PO}\cdot$). These radicals interfere with the high-energy $\text{H}\cdot$ and $\text{OH}\cdot$ radicals in the flame that propagate combustion, effectively quenching the fire.
- Condensed-Phase Charring: The phosphorus components decompose to form phosphoric acid, which then polymerizes into polyphosphoric acid. This acts as a catalyst to dehydrate the underlying polymer, promoting the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the release of flammable volatiles and restricting the flow of heat and oxygen to the polymer substrate.

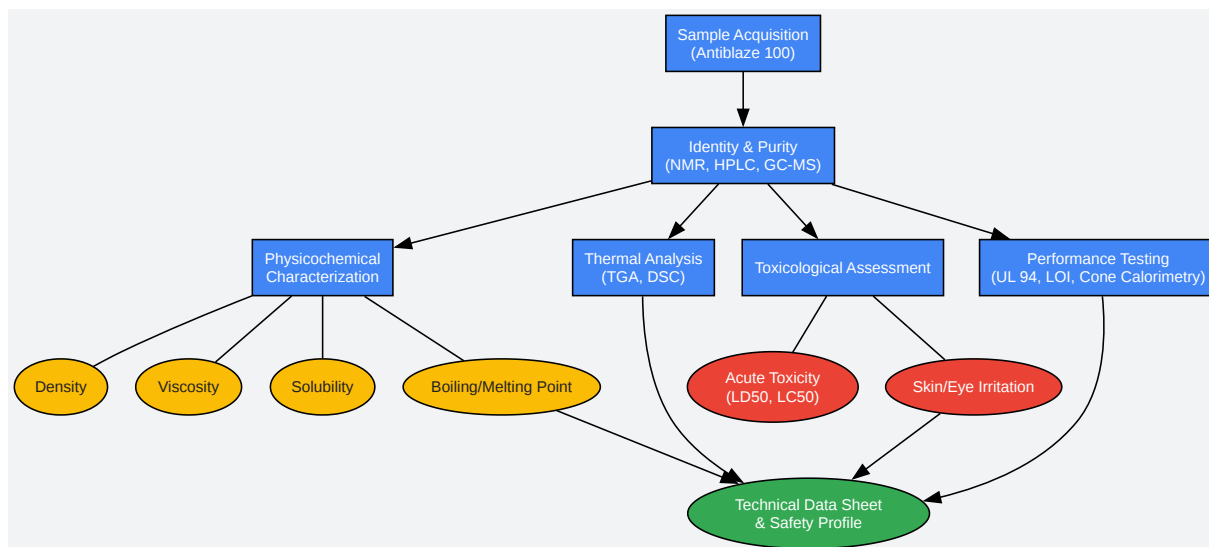


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Caption: Logical relationship between structure and function.

General Experimental Workflow

The characterization of a chemical substance like **Antiblaze 100** follows a structured workflow to ensure comprehensive data acquisition for both efficacy and safety assessment.



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Caption: General workflow for chemical characterization.

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